

# (Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

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## Introduction

**(Rac)-AZD8186** is a potent and selective small molecule inhibitor of the  $\beta$  and  $\delta$  isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3K $\beta$  isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **(Rac)-AZD8186**, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

## Pharmacodynamics

The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3K $\beta$  and PI3K $\delta$ , leading to the suppression of downstream signaling and inhibition of tumor cell growth.

## Enzymatic and Cellular Potency

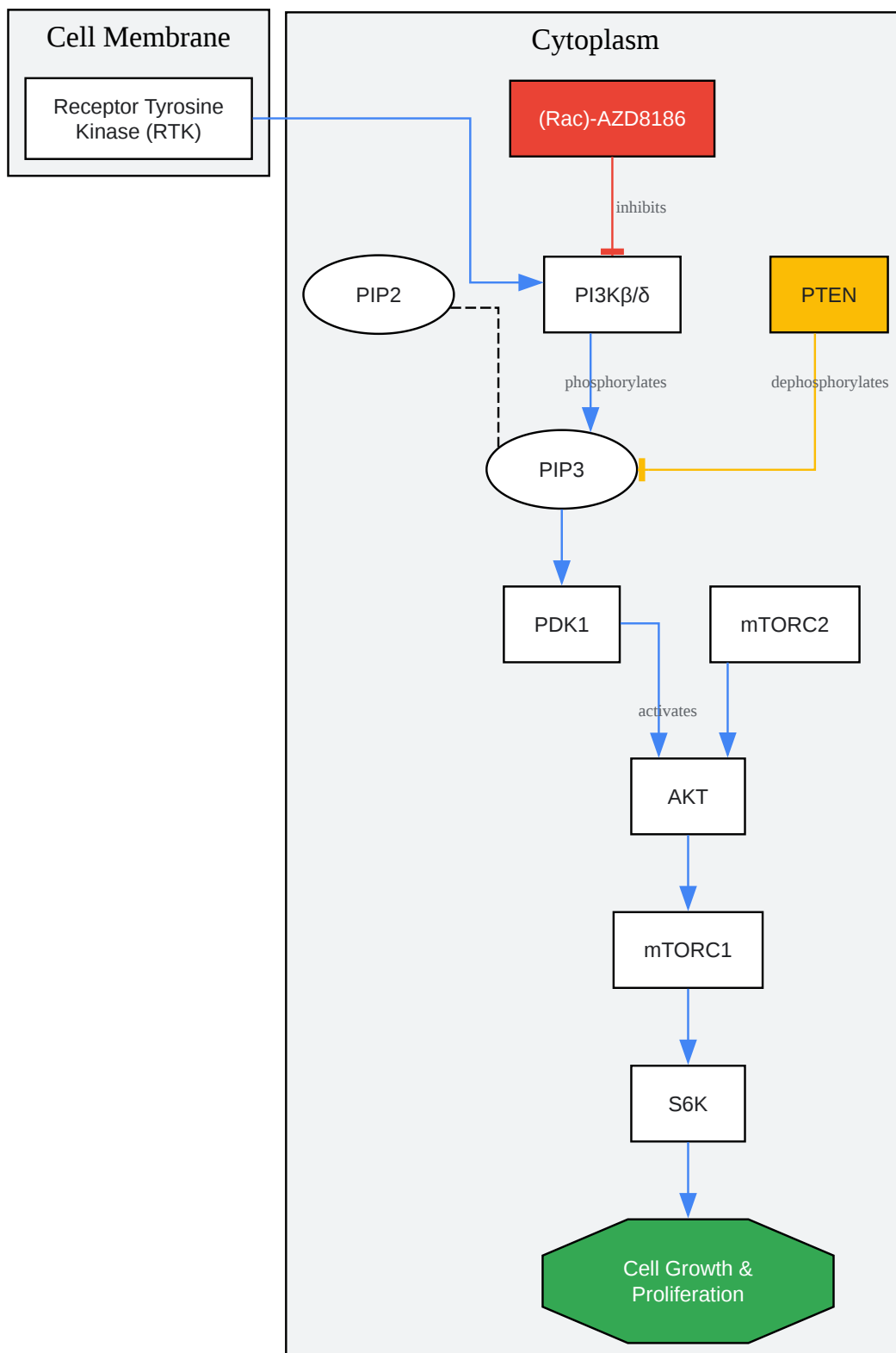
AZD8186 demonstrates high potency against its primary targets, PI3K $\beta$  and PI3K $\delta$ , with selectivity over other PI3K isoforms. This translates to effective inhibition of downstream signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN deficiency.

Parameter	Target/Cell Line	Value	Reference
IC50	PI3K $\beta$	4 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
PI3K $\delta$	12 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>	
PI3K $\alpha$	35 nM	<a href="#">[1]</a> <a href="#">[8]</a>	
PI3K $\gamma$	675 nM	<a href="#">[1]</a> <a href="#">[8]</a>	
pAKT (Ser473) Inhibition IC50	MDA-MB-468 (PTEN-null)	3 nM	<a href="#">[1]</a>
JEKO (IgM-stimulated)	17 nM	<a href="#">[1]</a>	
BT474c (PIK3CA-mutant)	752 nM	<a href="#">[1]</a>	
Growth Inhibition GI50	MDA-MB-468 (PTEN-null)	65 nM	<a href="#">[1]</a>
JEKO (IgM-stimulated)	228 nM	<a href="#">[1]</a>	
BT474c (PIK3CA-mutant)	1.981 $\mu$ M	<a href="#">[1]</a>	
PTEN-deficient cell lines	<1 $\mu$ M	<a href="#">[2]</a> <a href="#">[5]</a>	

## Signaling Pathway Inhibition

AZD8186 effectively suppresses the PI3K/AKT/mTOR signaling cascade in sensitive cancer cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such

as AKT and S6 ribosomal protein.



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Caption: **(Rac)-AZD8186** inhibits PI3K $\beta/\delta$ , blocking the PI3K/AKT/mTOR pathway.

## In Vivo Antitumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186, particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.

Animal Model	Tumor Type	Dosing Regimen	Tumor Growth Inhibition	Reference
Mouse Xenograft	786-O (PTEN-null renal)	12.5-50 mg/kg, BID	Dose-dependent	[9][10]
Mouse Xenograft	PC3 (PTEN-deficient prostate)	100 mg/kg, PO	Significant	[2]
Mouse Xenograft	PC3 (PTEN-deficient prostate)	30 mg/kg with ABT	Increased efficacy	[11]
Mouse Xenograft	HCC70 (PTEN-null breast)	25 mg/kg, BID for 7 days	Suppression of pAKT	[9]

## Pharmacokinetics

The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and human clinical trials.

### Human Pharmacokinetics (Phase I Study)

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]

Parameter	Value	Reference
Half-life (single dose)	2.1 - 6.2 hours (geometric mean)	[14]
Dose Proportionality	Observed	[3][12][13]
Drug-Drug Interaction	No significant interaction with abiraterone acetate	[3]

## Clinical Dosing Regimens

In Phase I and Ib/II studies, various oral dosing schedules for AZD8186 have been evaluated, both as a monotherapy and in combination with other agents.

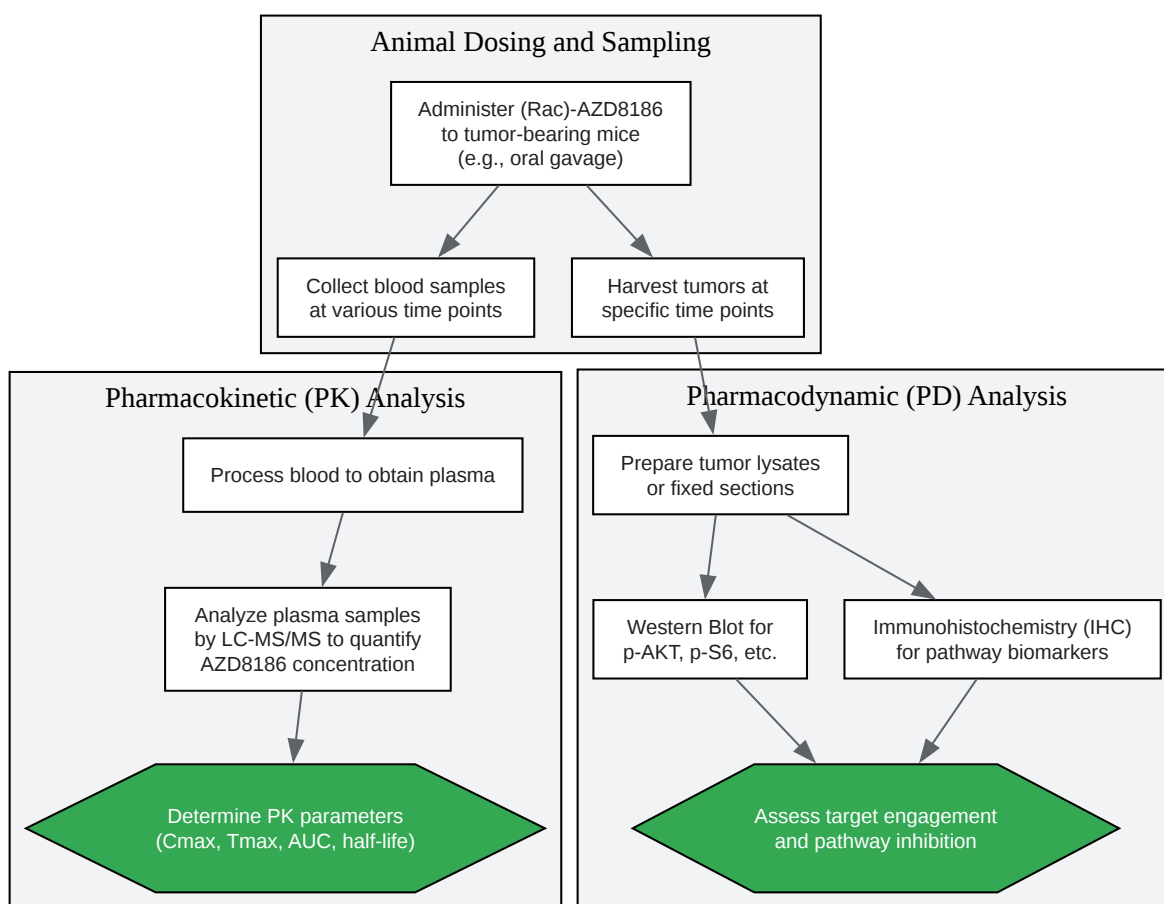
Study Phase	Dosing Regimen	Combination Agent	Reference
Phase I	30-360 mg, BID (5 days on, 2 days off)	Monotherapy	[3]
Phase I	60 mg, BID (5 days on, 2 days off)	Monotherapy	[3][12][13]
Phase I	120 mg, BID (continuous and 5:2)	Monotherapy	[3][12][13]
Phase Ib/II	60 or 120 mg, BID (5 days on, 2 days off)	Paclitaxel	[15]
Phase I	60 or 120 mg, BID (5:2 schedule)	Abiraterone acetate	[3]
Phase I	60 mg, BID (5 days on, 2 days off)	Docetaxel	[6]

## Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of **(Rac)-AZD8186**.

## PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)

This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.



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- To cite this document: BenchChem. [(Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612112#pharmacokinetics-and-pharmacodynamics-of-rac-azd8186]

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